molecular formula C10H18Cl2N2 B8228491 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B8228491
M. Wt: 237.17 g/mol
InChI Key: MCEHKGYOEPFEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

    Starting Material Preparation: The starting material, 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine, is prepared through a series of organic reactions involving the appropriate precursors.

    Reaction with Hydrochloric Acid: The starting material is then reacted with hydrochloric acid in a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions.

    Isolation and Purification: The resulting product is isolated and purified using standard techniques such as crystallization or recrystallization to obtain the pure dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), solvent (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    2,2-Dimethyl-1-(pyridin-3-yl)propan-1-amine: Similar structure but with the pyridine ring attached at a different position.

    2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine: Another positional isomer with different chemical properties.

    2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride: Similar compound but with a different salt form.

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,3)9(11)8-6-4-5-7-12-8;;/h4-7,9H,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEHKGYOEPFEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 2
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 3
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 4
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 5
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 6
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride

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